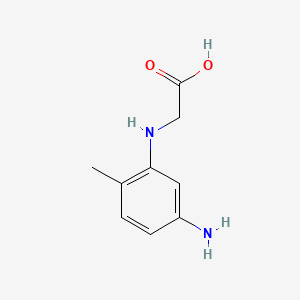

N-(2-Methyl-5-aminophenyl)glycine

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

6262-31-3 |

|---|---|

分子式 |

C9H12N2O2 |

分子量 |

180.2 g/mol |

IUPAC 名称 |

2-(5-amino-2-methylanilino)acetic acid |

InChI |

InChI=1S/C9H12N2O2/c1-6-2-3-7(10)4-8(6)11-5-9(12)13/h2-4,11H,5,10H2,1H3,(H,12,13) |

InChI 键 |

XSUMJRZVEFLPDE-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N)NCC(=O)O |

规范 SMILES |

CC1=C(C=C(C=C1)N)NCC(=O)O |

产品来源 |

United States |

The Chemical Significance of N Aryl Glycine Scaffolds in Organic Synthesis

N-aryl glycine (B1666218) scaffolds, the structural class to which N-(2-Methyl-5-aminophenyl)glycine belongs, are of paramount importance in the realm of organic synthesis. These structures are integral to the creation of a wide array of molecules with diverse applications, from materials science to medicinal chemistry.

One of the key areas where N-aryl glycines have made a substantial impact is in the development of photoinitiators. These molecules can absorb light and initiate polymerization reactions, a fundamental process in the creation of polymers and cross-linked materials. For instance, N-aryl glycines like N-(1-naphthyl)glycine and N-(1-pyrenyl)glycine have been synthesized and studied for their capacity to trigger both thermal and light-induced polymerizations. rsc.org This ability to initiate polymerization under various conditions makes them highly versatile tools for fabricating advanced polymer materials.

Furthermore, N-aryl glycines are crucial precursors in the synthesis of non-proteinogenic α-amino acids, which are vital components in the development of novel pharmaceuticals and biologically active compounds. Research has demonstrated that N-aryl glycines can undergo photoredox-mediated cross-dehydrogenative coupling reactions with various partners, including indoles, to form complex amino acid derivatives. nih.gov This methodology provides an environmentally friendly route to these valuable molecules.

In the domain of biomimetic chemistry, N-aryl glycine units are employed to construct "foldamers," which are oligomers that mimic the secondary structures of peptides. researchgate.netnih.gov By incorporating N-aryl groups into peptoid oligomers, researchers can enforce specific conformations, particularly a preference for the trans-amide bond geometry. researchgate.netnih.gov This structural control is a significant step towards the rational design of new biomimetic architectures with tailored functions. researchgate.netnih.gov

Structural Attributes and Reactivity Potential of N 2 Methyl 5 Aminophenyl Glycine

The unique structural features of N-(2-Methyl-5-aminophenyl)glycine bestow upon it a distinct reactivity profile, making it a valuable intermediate in organic synthesis. The molecule's architecture is characterized by a glycine (B1666218) unit attached to a phenyl ring bearing both a methyl group and an amino group.

The presence of the 2-methyl and 5-amino substituents on the phenyl ring significantly influences the compound's electronic and steric properties. The amino group, being an electron-donating group, increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions. Conversely, the methyl group provides some steric hindrance, which can influence the regioselectivity of these reactions.

A key aspect of the reactivity of this compound is the potential for the amino group to be readily functionalized. This primary amine can undergo a variety of chemical transformations, such as acylation and sulfonylation, allowing for the straightforward introduction of diverse functional groups. This versatility is a key reason for its utility in the synthesis of more complex molecules.

However, the presence of the aromatic amine also renders the compound susceptible to oxidation. This sensitivity to oxidative conditions is an important consideration in its handling and in the design of synthetic routes involving this molecule.

| Property | Value/Description |

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | 2-[(5-amino-2-methylphenyl)amino]acetic acid |

| CAS Number | 6262-31-3 |

| Solubility | The polar amino group can enhance aqueous solubility compared to unsubstituted N-aryl glycines. |

| Stability | The aromatic amine moiety makes the compound prone to oxidation. |

Scope and Research Perspectives on N 2 Methyl 5 Aminophenyl Glycine and Its Analogs

Conventional Synthetic Routes to N-Aryl Glycine Frameworks

Conventional methods for synthesizing N-aryl glycine and its analogs primarily involve the formation of a bond between the nitrogen atom of an aniline (B41778) derivative and a glycine moiety. These routes often utilize well-established organic reactions, which can be categorized into several key strategies.

Amination Reactions of Substituted Anilines with Glyoxylic Acid Derivatives

A common and direct approach to N-aryl glycines is the reductive amination of glyoxylic acid with substituted anilines. This method has been proposed for the synthesis of glycine itself, utilizing a palladium catalyst. google.com The reaction involves the condensation of the aniline with glyoxylic acid to form an intermediate imine, which is then reduced to the corresponding N-aryl glycine. A general procedure involves boiling a mixture of a substituted aniline and a neutralized solution of chloroacetic acid. prepchem.com For instance, N-phenylglycine can be prepared by reacting aniline with chloroacetic acid. prepchem.com The process is initiated by neutralizing chloroacetic acid, followed by the addition of aniline and a brief period of boiling. prepchem.com Upon cooling, the N-phenylglycine product crystallizes. prepchem.com

Another variation of this approach involves the α-arylation of imino amides with arylboronic acids, providing an alternative pathway to α-functionalized glycine derivatives. organic-chemistry.org This method relies on the tautomerization of imino amides to their iminol form, which then coordinates with the arylboronic acid to facilitate the intramolecular transfer of the aryl group. organic-chemistry.org

Reductive Functionalization Pathways (e.g., Nitro Group Reduction to Amino)

A key synthetic step in the preparation of this compound involves the reduction of a nitro group to an amino group. This transformation is crucial when starting from precursors such as N-(2-methyl-5-nitrophenyl) derivatives. A variety of reducing agents and catalytic systems can be employed for this purpose.

Commonly used methods for the reduction of nitroarenes to anilines include the use of metals like tin (Sn) or zinc (Zn) in the presence of an acid catalyst, such as hydrochloric acid. youtube.comyoutube.com The reaction proceeds in two main steps: the initial reduction of the nitro group to an ammonium (B1175870) ion, followed by neutralization with a base to yield the final amine. youtube.com Catalytic hydrogenation using hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C) is another effective method. organic-chemistry.org To achieve selective reduction of the nitro group in the presence of other reducible functional groups, specific reagents and conditions can be chosen. nih.gov For example, triethylsilane in the presence of a suitable catalyst can selectively reduce a nitro group. organic-chemistry.org

A specific example is the preparation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, an important intermediate for the antitumor drug imatinib. google.com This is achieved by the reduction of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine using a Pd-C catalyst in the presence of a hydrogen source like ammonium formate (B1220265) or formic acid. google.com This method has been shown to produce high yields (above 90%) and purity (above 99.5%). google.com

| Starting Material | Reducing Agent/Catalyst | Product | Yield | Reference |

| N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | Pd-C/Ammonium Formate | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | >90% | google.com |

| Nitroarenes | Tin (Sn) and Hydrochloric Acid | Anilines | - | youtube.com |

| Nitroarenes | Zinc (Zn) and Hydrochloric Acid | Anilines | - | youtube.com |

| Nitroarenes | Pd/C and H2 | Anilines | - | organic-chemistry.org |

Condensation and Cycloaddition Strategies in N-Aryl Glycine Derivative Synthesis

Condensation and cycloaddition reactions offer alternative strategies for constructing the core structure of N-aryl glycine derivatives and related heterocyclic systems. These methods can involve the formation of new rings and the introduction of various functional groups.

One approach involves the intermolecular cyclization of 2-chloro-N-aryl acetamides in the presence of a copper catalyst (CuCl2·2H2O) and a base (KOH). researchgate.net This reaction proceeds through the formation of a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved to yield the desired N-aryl glycine product in high yields. researchgate.net This method is tolerant of both electron-donating and electron-withdrawing substituents on the aromatic ring. researchgate.net

Another strategy is the condensation of acrylonitrile (B1666552) with aryl acetonitriles to construct α-amino-β-cyano cyclohexene (B86901) skeletons. nih.gov This reaction proceeds via Michael additions followed by an intramolecular condensation. nih.gov Furthermore, [3+2] cycloaddition reactions, for example between N-(2-oxo-2-phenylethyl) substituted 2-pyridones and styrene, can be used to afford complex heterocyclic scaffolds. researchgate.net Aryl diazonium salts are also versatile reagents that can participate in cyclization and cycloaddition reactions to form various N-heterocycles. researchgate.net

Electrochemical Synthesis Approaches for N-Phenylglycine Homologs

Electrochemical methods present a modern and often more environmentally friendly alternative for the synthesis of polymers derived from N-phenylglycine and its homologs. researchgate.net Electropolymerization of N-phenylglycine can be carried out using a glassy carbon electrode in an aqueous solution containing an acid like perchloric acid. researchgate.net The synthesis of poly(N-phenylglycine) has been successfully achieved and characterized using techniques such as cyclic voltammetry. researchgate.net The conditions for electropolymerization, including scan rate, potential range, and the concentration of the monomer and doping agents, can be optimized to achieve the desired polymer characteristics. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product in any synthetic process. For the synthesis of this compound and its derivatives, factors such as temperature, reaction time, and the choice of catalyst and solvent play a significant role.

In the synthesis of 2,3,5-trimethylpyridine, a related heterocyclic compound, the influence of temperature, reaction time, and catalyst type on the yield was investigated. researchgate.net The optimal conditions were found to be a temperature of 150 °C, a reaction time of 24 hours, and a mixed catalyst system of acetic acid and p-toluenesulfonic acid. researchgate.net

For the amination of 2-methyl-4-amino-5-methoxymethylpyrimidine, another related synthesis, the reaction is typically carried out in a temperature range of 50-400°C. google.com The choice of catalyst, such as Al2O3, H3PO4, or SiO2, also significantly impacts the reaction outcome. google.com The molar ratio of ammonia (B1221849) to the starting material is another critical parameter that is often optimized. google.com

Purification Techniques for this compound

After the synthesis of this compound, purification is a critical step to isolate the compound in a high state of purity. Common purification techniques for organic compounds, including N-aryl glycines, include recrystallization, chromatography, and extraction.

In the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, after the reaction is complete, the catalyst is filtered off, and the filtrate is washed with water. google.com The product is then obtained by concentrating the filtrate and recrystallizing it from a mixed solvent system, such as ethyl acetate (B1210297) and n-hexane. google.com The volume ratio of the recrystallization solvents is optimized to achieve the best results. google.com

For N-phenylglycine, after its initial crystallization from the reaction mixture, it is collected by filtration and washed with cold water. prepchem.com

General protein purification techniques, which can be adapted for smaller molecules, include batch purification and gravity flow chromatography. thermofisher.com Batch purification involves mixing the crude product with a resin in a tube and separating them by centrifugation. thermofisher.com Gravity flow chromatography utilizes a packed column through which the mobile phase containing the product passes. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

NMR spectroscopy stands as the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methyl, and glycine moieties. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the phenyl ring.

Based on the analysis of similar structures, the expected ¹H NMR spectral data are summarized below. The aromatic region typically displays complex splitting patterns due to the coupling between adjacent protons. The glycine and amine protons are often broad and their chemical shifts can be sensitive to solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Aromatic-H | ~6.5 - 7.0 | Multiplet | Three protons on the phenyl ring, with splitting patterns determined by their positions relative to each other. |

| Glycine -CH₂- | ~3.9 - 4.1 | Singlet / Doublet | Signal for the methylene (B1212753) protons of the glycine unit. May appear as a singlet or as a doublet if coupled to the adjacent NH proton. |

| Phenylamine -NH- | Variable (Broad) | Singlet | The chemical shift is highly dependent on solvent, temperature, and pH. |

| Amino -NH₂ | Variable (Broad) | Singlet | Signal for the primary amine protons. The chemical shift is also highly variable. |

| Methyl -CH₃ | ~2.1 - 2.3 | Singlet | A distinct singlet corresponding to the three protons of the methyl group attached to the aromatic ring. chemicalbook.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments. The expected chemical shifts are influenced by the nature of the attached atoms and functional groups. hmdb.ca

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxyl C=O | ~170 - 175 | The carbonyl carbon of the glycine moiety, appearing at the most downfield region. |

| Aromatic C-NH₂ | ~145 - 148 | The aromatic carbon directly bonded to the primary amino group. |

| Aromatic C-NH- | ~140 - 144 | The aromatic carbon bonded to the glycine's secondary amine. |

| Aromatic C-CH₃ | ~128 - 132 | The aromatic carbon bearing the methyl group. |

| Aromatic C-H | ~110 - 130 | Signals for the three protonated aromatic carbons. |

| Aromatic C (quaternary) | ~120 - 125 | The quaternary carbon in the aromatic ring not attached to a substituent. |

| Glycine -CH₂- | ~45 - 50 | The methylene carbon of the glycine unit. |

| Methyl -CH₃ | ~17 - 20 | The carbon of the methyl group, appearing in the most upfield region. |

Multi-Dimensional NMR Techniques for Complex Structures

While 1D NMR provides fundamental data, 2D NMR experiments are often essential for unambiguous assignment of complex structures. These techniques reveal correlations between different nuclei, confirming the molecular framework.

[¹H,¹H]-Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. uzh.chniscpr.res.in For this compound, COSY would be used to establish the connectivity between the protons on the aromatic ring, confirming their relative positions. niscpr.res.in

[¹H,¹³C]-Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached. hmdb.ca This is invaluable for definitively assigning the signals of each protonated carbon in the ¹³C NMR spectrum by linking them to their known ¹H NMR signals.

[¹H,¹³C]-Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds. researchgate.net This powerful technique is crucial for piecing together the molecular structure by connecting different fragments. For instance, it can show a correlation between the methyl protons and the aromatic carbons at the ortho and meta positions, as well as linking the glycine's methylene protons to the aromatic carbon to which the nitrogen is attached. This confirms the substitution pattern on the phenyl ring and the connection point of the glycine side chain. researchgate.netnih.gov

Vibrational Spectroscopy for Functional Group Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is an excellent method for identifying the functional groups present in a compound, as each group has characteristic absorption or scattering frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, revealing the presence of key functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Primary and secondary amines. Often appears as two distinct bands for the -NH₂ group. researchgate.net |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (Broad) | Carboxylic acid O-H group. |

| C-H Stretch (Aromatic) | 3000 - 3100 | C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | C-H bonds of the methyl and methylene groups. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Carbonyl group of the carboxylic acid. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Carbon-carbon double bonds within the aromatic ring. |

| N-H Bend | 1550 - 1650 | Bending vibration of the N-H bonds in the amine groups. researchgate.net |

| C-N Stretch | 1250 - 1350 | Carbon-nitrogen bonds of the aromatic and aliphatic amines. researchgate.net |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to produce strong signals for the aromatic ring's C=C stretching vibrations and the C-C single bonds, which are often weak in FT-IR spectra. chemicalbook.com This can provide confirmatory data for the core carbon skeleton of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For aromatic compounds like this compound, this technique can provide information about the π-electron system and the effects of substituents on the electronic structure. While specific UV-Vis absorption maxima for this compound are not extensively detailed in the provided search results, general principles suggest that the presence of the substituted phenyl ring and the glycine moiety will give rise to characteristic absorption bands in the UV region. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the electronic properties and the HOMO-LUMO energy gap, which for a similar molecule, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, was calculated to be 5.0452 eV. nih.gov This value provides an estimation of the energy required for electronic excitation.

| Parameter | Significance | Typical Data Obtained |

| λmax (Wavelength of Maximum Absorbance) | Indicates the energy of the most probable electronic transition. | Expected in the UV region, influenced by the aromatic ring and substituents. |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a specific wavelength. | Dependent on the concentration and path length of the sample. |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, relating to electronic transitions. | Can be calculated using computational methods like DFT. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, mass spectrometry confirms its molecular weight of 180.2 g/mol . High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, with fragmentation likely occurring at the bonds of the glycine side chain and around the substituents on the phenyl ring. The use of isotopically labeled precursors, such as ¹⁵N-glycine, can be a powerful method to trace the metabolic fate of the glycine portion of the molecule. nih.gov

| Technique | Information Provided | Key Findings for this compound |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular weight of 180.2 g/mol . |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Can be used to confirm the molecular formula C₉H₁₂N₂O₂. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Detailed structural information from fragmentation of selected ions. | Can elucidate the connectivity of atoms within the molecule. |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid state. While a specific crystal structure for this compound was not found in the search results, analysis of a closely related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, reveals important structural features that may be analogous. nih.gov In the crystal of this related molecule, a layered structure is formed through a network of N—H⋯O and N—H⋯N hydrogen bonds, along with C—H⋯π interactions. nih.gov The molecule adopts an angular conformation. nih.gov Such intermolecular interactions are crucial for the stability of the crystal lattice. Hirshfeld surface analysis of this related compound indicated that H⋯H (53.8%), H⋯C/C⋯H (21.7%), H⋯N/N⋯H (13.6%), and H⋯O/O⋯H (10.8%) interactions are the most significant contributors to the crystal packing. nih.govresearchgate.net

| Parameter | Description | Insights from a Related Structure |

| Crystal System | The basic repeating unit of the crystal lattice. | Not determined for the title compound. |

| Space Group | The symmetry of the crystal structure. | Not determined for the title compound. |

| Unit Cell Dimensions | The lengths of the sides and the angles between them for the unit cell. | Not determined for the title compound. |

| Hydrogen Bonding | Intermolecular forces that stabilize the crystal structure. | N—H⋯O and N—H⋯N hydrogen bonds are significant in a related structure. nih.gov |

| Molecular Conformation | The spatial arrangement of atoms in the molecule. | A related structure exhibits an angular conformation. nih.gov |

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of this compound and to monitor the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds. It is a key method for assessing the purity of this compound, with the ability to detect unreacted starting materials and byproducts. HPLC methods can be developed to be stability-indicating, meaning they can separate the parent compound from its degradation products. jocpr.com For amino acid analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed, which allows for the analysis of polar compounds like amino acids without derivatization. jocpr.com A typical HPLC system consists of a pump, an injector, a column, a detector (commonly a UV detector for aromatic compounds), and a data acquisition system. jocpr.comnih.gov The choice of mobile phase and stationary phase is critical for achieving good separation.

| Parameter | Description | Application to this compound |

| Retention Time (Rt) | The time it takes for the analyte to pass through the column. | A characteristic value for the compound under specific chromatographic conditions. |

| Peak Area/Height | Proportional to the concentration of the analyte. | Used for quantification of purity and impurities. |

| Resolution | The degree of separation between two peaks. | Ensures accurate quantification of the main component and any impurities. |

| Purity | The percentage of the main component in the sample. | Typically expected to be >99% for a pure substance. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. iitg.ac.in In the context of this compound, TLC is valuable for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. gavinpublishers.com It can also be used for a preliminary assessment of purity. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or mixture of solvents). iitg.ac.in The position of the compound on the developed plate is characterized by its retardation factor (Rf) value. gavinpublishers.com For amino acids, a visualizing agent such as ninhydrin (B49086) is often used to make the spots visible, which typically produces a blue-purple color. iitg.ac.in

| Parameter | Description | Typical Procedure |

| Stationary Phase | A thin layer of adsorbent material on a flat support. | Silica gel or alumina plates are commonly used. iitg.ac.in |

| Mobile Phase | A solvent or solvent mixture that moves up the stationary phase by capillary action. | A mixture like n-butanol, acetic acid, and water can be used for amino acids. gavinpublishers.com |

| Retardation Factor (Rf) | The ratio of the distance traveled by the compound to the distance traveled by the solvent front. | A characteristic value for a given compound, stationary phase, and mobile phase. gavinpublishers.com |

| Visualization | The method used to see the separated spots. | Spraying with a reagent like ninhydrin is common for amino acids. iitg.ac.in |

Reaction Chemistry and Mechanistic Studies of N 2 Methyl 5 Aminophenyl Glycine

Reactivity of the Glycine (B1666218) Carboxylic Acid and Amine Functionalities

The N-phenylglycine core of the molecule contains both a carboxylic acid and a secondary amine, lending it amphoteric properties and enabling a variety of reactions typical for these functional groups.

The carboxylic acid moiety (-COOH) can undergo standard reactions such as esterification, amide formation, and reduction. Esterification is typically achieved by reaction with an alcohol under acidic conditions. Amide formation can be accomplished by reacting the carboxylic acid with a primary or secondary amine, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form a good leaving group and facilitate the nucleophilic attack by the amine. libretexts.org Direct conversion to an amide by heating with an amine is challenging due to the formation of a highly unreactive carboxylate salt. libretexts.org

The secondary amine (-NH-) attached to the phenyl ring is less basic than typical alkylamines due to the delocalization of the nitrogen lone pair into the aromatic system. chemistrysteps.com Nevertheless, it can be protonated by strong acids and can participate in nucleophilic reactions. For instance, N-alkylation or N-acylation can occur under appropriate conditions.

The preparation of N-phenylglycine itself often involves the Strecker synthesis, reacting aniline (B41778), formaldehyde, and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile. wikipedia.org This highlights the fundamental reactivity of the amine in its formation.

Table 1: Representative Reactions of the Glycine Moiety

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | R'OH, H⁺ catalyst | N-(2-Methyl-5-aminophenyl)glycinate ester |

| Amide Formation | R'R''NH, DCC | N-(2-Methyl-5-aminophenyl)glycinamide |

| Reduction | LiAlH₄, then H₂O | 2-((2-Methyl-5-aminophenyl)amino)ethanol |

| Salt Formation | Strong acid (e.g., HCl) or Base (e.g., NaOH) | Ammonium (B1175870) salt or Carboxylate salt |

Transformations Involving the Aromatic Amino and Methyl Substituents

The aromatic portion of N-(2-Methyl-5-aminophenyl)glycine features a primary amino group (-NH₂) and a methyl group (-CH₃) on the benzene (B151609) ring. These substituents significantly influence the aromatic ring's reactivity, particularly in electrophilic aromatic substitution reactions.

The primary amino group is a strong activating group and an ortho-, para-director. libretexts.orglibretexts.org This high reactivity can sometimes be a drawback, leading to multiple substitutions. libretexts.org For instance, bromination of aniline often yields the 2,4,6-tribromo product. To control this, the reactivity of the amino group can be attenuated by converting it to an amide (e.g., an acetamide) by reacting it with acetic anhydride. libretexts.org The resulting N-acetyl group is still an ortho-, para-director but is less activating, allowing for more controlled monosubstitution. The amino group can then be regenerated by hydrolysis. libretexts.org

The methyl group is a weakly activating, ortho-, para-directing group. The combined directing effects of the N-glycine, amino, and methyl groups will determine the regioselectivity of electrophilic substitution reactions.

The primary aromatic amine can also be converted to a diazonium salt by treatment with nitrous acid (generated from NaNO₂ and a strong acid). This diazonium group is an excellent leaving group and can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions, providing a versatile route to a range of substituted benzene derivatives. libretexts.org

The methyl group can be oxidized to a carboxylic acid group using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), a reaction characteristic of alkyl groups on a benzene ring. youtube.com

Table 2: Potential Transformations of Aromatic Substituents

| Reaction Type | Reagent(s) | Functional Group Transformation |

| Acetylation | Acetic anhydride, Pyridine | -NH₂ → -NHCOCH₃ |

| Diazotization | NaNO₂, HCl, 0-5 °C | -NH₂ → -N₂⁺Cl⁻ |

| Halogenation | Br₂, H₂O | Bromination of the aromatic ring |

| Nitration | HNO₃, H₂SO₄ | Nitration of the aromatic ring |

| Oxidation | KMnO₄, heat, then H₃O⁺ | -CH₃ → -COOH |

Investigation of Intramolecular Cyclization and Ring-Closing Reactions

The structure of this compound is conducive to intramolecular cyclization reactions, where the different functional groups within the molecule react with each other to form new rings. For instance, N-aryl amides can undergo intramolecular cyclization to form 3-amino oxindoles. rsc.org While this compound is not an amide itself, its derivatives could potentially undergo similar ring-closing reactions.

One plausible cyclization pathway involves the formation of a lactam. This could potentially be achieved by activating the carboxylic acid group and subsequent intramolecular nucleophilic attack by one of the aromatic amino groups. The regioselectivity of such a cyclization would depend on the relative nucleophilicity of the secondary amine of the glycine moiety versus the primary aromatic amine.

Tautomeric Phenomena within N-Aryl Glycine Systems

Tautomerism, the dynamic equilibrium between two interconverting structural isomers, is a relevant phenomenon for N-aryl glycine systems. rsc.org For glycine itself, a well-studied equilibrium exists between the neutral form and the zwitterionic form, where the carboxylic acid proton has transferred to the amino group. slideshare.netuv.es This equilibrium is highly sensitive to the surrounding medium. uv.es

In this compound, several tautomeric forms are possible. Besides the neutral-zwitterionic tautomerism of the glycine part, keto-enol tautomerism involving the carboxylic acid group and amino-imino tautomerism of the aromatic amino group can also be considered. The relative stability of these tautomers will be influenced by both intramolecular factors (e.g., electronic effects of the substituents) and the surrounding solvent environment. Theoretical studies on glycine have shown that the tautomerization process can be influenced by water molecules that mediate proton transfer. cdnsciencepub.com

Computational Chemistry and Theoretical Investigations of N 2 Methyl 5 Aminophenyl Glycine Systems

Density Functional Theory (DFT) for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of N-(2-Methyl-5-aminophenyl)glycine and related compounds.

Geometrical Optimization and Energetic Stability

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, DFT calculations at the B3LYP/6–311 G(d,p) level were used to optimize the structure in the gas phase. nih.govresearchgate.net This process involves finding the minimum energy conformation, which corresponds to the most stable form of the molecule. The results of such calculations are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.govresearchgate.net

The energetic stability of different conformers of glycine (B1666218) and its derivatives has been a subject of extensive theoretical study. scispace.com Vibrational frequencies calculated using DFT are essential for determining zero-point and thermal vibrational energies, as well as vibrational entropies. These factors significantly influence the relative stability of different conformers. scispace.com

Analysis of Molecular Orbitals and Electronic Properties

The electronic properties of a molecule are dictated by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.

For N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a compound structurally related to this compound, the HOMO and LUMO are distributed over the entire molecule. nih.govresearchgate.net The calculated HOMO-LUMO energy gap for this molecule is 5.0452 eV, with HOMO and LUMO energies of -5.3130 eV and -0.2678 eV, respectively. nih.govresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

Various electronic properties can be derived from the HOMO and LUMO energies, as detailed in the table below for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov

| Property | Value |

| Total Energy (TE) | -21754.8403 eV |

| E HOMO | -5.3130 eV |

| E LUMO | -0.2678 eV |

| Energy Gap (ΔE) | 5.0452 eV |

| Dipole Moment (μ) | 6.7706 Debye |

| Ionization Potential (I) | 5.3130 eV |

| Electron Affinity (A) | 0.2678 eV |

| Electronegativity (χ) | 2.7904 |

| Hardness (η) | 2.5226 |

| Electrophilicity Index (ω) | 1.5433 |

| Softness (σ) | 0.3964 |

| Fraction of Electron Transferred (ΔN) | 0.8344 |

Theoretical Prediction of Spectroscopic Parameters

DFT calculations can also predict various spectroscopic parameters, which can then be compared with experimental spectra for structural confirmation. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) vibrational frequencies are valuable tools for characterizing derivatives of this compound. The identification of the C=O stretch in the glycine backbone at approximately 1700 cm⁻¹ in the FT-IR spectrum is a key indicator of the compound's structural integrity.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. These simulations provide a detailed view of the dynamic behavior of systems over time, which is not accessible through static DFT calculations.

For glycine and its derivatives, MD simulations are used to understand their behavior in solution, including interactions with solvent molecules and ions. f1000research.comnih.gov For instance, simulations of glycine in aqueous solution have been used to investigate the formation of hydrogen bonds and to calculate diffusion coefficients at various temperatures and concentrations. nih.gov These studies reveal that the interactions at the crystal-solution interface can differ significantly from those in the bulk solution. nih.gov

MD simulations can also elucidate the coordination of ions with glycine molecules. Studies have shown that cations like sodium and potassium form contact ion pairs with the carboxylate group of zwitterionic glycine, and the strength of this binding differs between the two ions. f1000research.com Such simulations are crucial for understanding the behavior of these molecules in biological systems and for applications in areas like crystallization. nih.gov

Quantum Chemical Assessment of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are instrumental in elucidating the mechanisms of chemical reactions involving this compound and its analogs. These calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For example, in the synthesis of polymers from N-substituted glycine N-carboxyanhydrides (NNCAs), DFT calculations have been used to investigate the reaction mechanisms. frontiersin.org These studies help to understand the different pathways a reaction can take, such as the normal amine mechanism (NAM), and can predict the rate-determining step of the reaction. frontiersin.org By understanding these mechanisms at a molecular level, reaction conditions can be optimized to favor the desired products.

Structure-Property Relationship (SPR) Studies using Computational Approaches

For instance, the presence of the 2-methyl-5-aminophenyl group in this compound introduces specific steric and electronic effects. The methyl group at the ortho position creates steric hindrance, while the primary amine at the para position enhances reactivity in electrophilic substitutions. Computational modeling, such as DFT calculations, can quantify these effects by predicting changes in electronic properties and reactivity upon substitution.

Hirshfeld surface analysis, often combined with DFT, is another computational technique used to analyze intermolecular interactions in the crystalline state. nih.govresearchgate.net This analysis provides a visual representation of the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces, which govern the crystal packing and ultimately influence the physical properties of the solid material. nih.govresearchgate.net For a related acetamide, Hirshfeld surface analysis revealed that H⋯H, H⋯C/C⋯H, H⋯N/N⋯H, and H⋯O/O⋯H interactions are the most significant contributors to the crystal packing. nih.govresearchgate.net

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

As of the latest literature review, there are no published computational studies specifically detailing the non-linear optical properties of this compound. Therefore, no data tables or detailed research findings on its hyperpolarizability or other NLO parameters can be presented.

Advanced Derivatives of N 2 Methyl 5 Aminophenyl Glycine: Synthesis and Chemical Research Applications

Synthesis of Novel Heterocyclic Derivatives

The strategic placement of reactive sites in N-(2-Methyl-5-aminophenyl)glycine allows for its transformation into a variety of complex molecular architectures. The presence of the o-phenylenediamine-like moiety within its structure is particularly advantageous for the construction of fused heterocyclic rings.

Imidazolidine (B613845), Imidazole (B134444), and Pyrimidine (B1678525) Derivatives

The synthesis of imidazolidine and imidazole rings can be achieved through the reaction of the diamine functionality with aldehydes or ketones. For instance, the condensation of an o-phenylenediamine (B120857) derivative with aldehydes can lead to the formation of benzimidazoles. A similar approach can be envisioned for this compound, where the 1,3-diamine system reacts with carbonyl compounds to yield substituted benzimidazoles.

A notable example of a pyrimidine derivative is N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, an intermediate in the synthesis of the tyrosine kinase inhibitor Imatinib. While not directly synthesized from this compound, its precursor, N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine, is synthesized from 1-(2-methyl-5-nitrophenyl)guanidine nitrate. The final step involves the reduction of the nitro group to an amine. A plausible synthetic route starting from this compound could involve the protection of the amino groups, followed by cyclization with a suitable precursor to form the pyrimidine ring, and subsequent deprotection.

A general method for the synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine involves the reduction of its nitro precursor.

| Reactant | Catalyst | Solvent | Reaction Time | Product | Yield | Purity (HPLC) |

| N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine | Palladium on activated carbon (10% Pd) | Ethyl acetate (B1210297) | 6.5 hours | N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | >90% | >99.5% |

| N-(5-nitro-2-aminomethyl phenyl)-4-(3-pyridyl)-2-PYRIMITHAMINE | Pd-C/ammonium (B1175870) formate (B1220265) | Ester solvent | 6 hours | N-(5-amino-2-methyl phenyl)-4-(3-pyridyl)-2-PYRIMITHAMINE | >90% | >99.5% |

Oxazepine, Diazepine, and Benzodiazepine (B76468) Ring Systems

The synthesis of seven-membered heterocyclic rings such as oxazepines, diazepines, and benzodiazepines from this compound is a promising area of research. Benzodiazepines, for example, are commonly synthesized through the condensation of o-phenylenediamines with ketones. This reaction can be catalyzed by a variety of agents, including solid acid catalysts like H-MCM-22, and proceeds efficiently under mild conditions. Given that this compound contains a substituted o-phenylenediamine core, it can be expected to undergo similar cyclocondensation reactions with various ketones to yield novel benzodiazepine derivatives. The reaction is highly selective and can be completed within a few hours at room temperature.

The synthesis of benzo[b]oxazepines can be achieved through the reaction of 2-aminophenols with alkynones. By analogy, a derivative of this compound where one of the amino groups is replaced by a hydroxyl group could serve as a precursor for novel oxazepine derivatives.

A general scheme for the synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones is presented below.

| o-Phenylenediamine Derivative | Ketone | Catalyst | Solvent | Temperature | Reaction Time | Yield |

| Substituted o-phenylenediamine | Acetone | H-MCM-22 | Acetonitrile | Room Temperature | 1-3 hours | Good to Excellent |

| o-phenylenediamine | Chalcone | SiO2-Al2O3 | Ethanol | 80 °C | 60 minutes | 93% |

| o-phenylenediamine | Substituted acetophenones | I2 | PEG-400 | Room Temperature | 5-6 hours | 68-88% |

Tetrazole and Thiazole (B1198619) Incorporating Derivatives

The synthesis of tetrazole and thiazole derivatives from this compound can be approached through established synthetic methodologies. Tetrazoles are often synthesized from amines via reaction with triethyl orthoformate and sodium azide. The primary amino group on the phenyl ring of this compound could be a suitable starting point for such a transformation.

Thiazole rings can be constructed via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. The amino group of this compound could be converted into a thioamide, which can then be cyclized to form a thiazole derivative. Another approach involves the reaction of a 2-aminophenyl derivative with a suitable thiazole precursor.

Applications in Materials Science and Engineering

Development of Corrosion Inhibitors: Experimental and Theoretical Aspects

The quest for effective and environmentally benign corrosion inhibitors has led researchers to explore various organic compounds, with amino acids and their derivatives emerging as a promising class due to their low toxicity, solubility in aqueous media, and inherent film-forming capabilities. at.uaresearchgate.net Glycine (B1666218), the simplest amino acid, and its derivatives are known to inhibit the corrosion of various metals like carbon steel, copper, and zinc in different corrosive environments. at.ua The protective action of these molecules stems from their ability to adsorb onto the metal surface, forming a barrier that hinders the anodic and/or cathodic reactions of the corrosion process. at.ua

The molecule this compound possesses several structural features that make it a compelling candidate for a corrosion inhibitor. Its glycine moiety provides a carboxyl group (-COOH) and a secondary amine (-NH-), both of which are polar functional groups capable of coordinating with metal atoms. at.ua Furthermore, the aromatic ring introduces π-electrons, which can enhance adsorption onto the metal surface. The presence of an additional primary amino group (-NH2) and a methyl group (-CH3) on the phenyl ring further modifies its electronic properties and steric hindrance, potentially influencing its adsorption behavior and inhibition efficiency.

The mechanism of inhibition by glycine derivatives generally involves the adsorption on the metal surface, which can be either physisorption (electrostatic interaction) or chemisorption (covalent bond formation). at.uaresearchgate.net The presence of heteroatoms like nitrogen and oxygen with lone pairs of electrons in this compound facilitates its adsorption by donating electrons to the vacant d-orbitals of the metal. researchgate.net

The evaluation of a potential corrosion inhibitor like this compound involves a combination of experimental and theoretical methods.

Experimental Evaluation: Electrochemical techniques are central to studying corrosion inhibition.

Potentiodynamic Polarization (PDP): This method involves scanning the potential of the metal and measuring the resulting current. The data provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes, indicating whether the inhibitor acts on the anodic, cathodic, or both reactions (mixed-type). at.uascirp.org For instance, studies on similar heterocyclic compounds have shown that they act as mixed-type inhibitors, reducing both anodic and cathodic reaction rates. nih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition of the metal-solution interface to an AC signal. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor signify the formation of a protective adsorbed layer on the metal surface. scirp.orgnih.gov

Gravimetric (Weight Loss) Method: This is a straightforward technique where the mass loss of a metal specimen is measured after immersion in a corrosive medium with and without the inhibitor. It allows for the calculation of the inhibition efficiency. nih.gov

Theoretical Aspects: Computational chemistry provides insights into the inhibitor-metal interaction at a molecular level.

Density Functional Theory (DFT): DFT calculations are used to determine quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment. nih.gov A higher EHOMO value indicates a greater tendency to donate electrons, while a lower ELUMO suggests a higher affinity for accepting electrons. A small energy gap generally correlates with higher inhibition efficiency.

Molecular Dynamics (MD) Simulations: MD simulations model the adsorption of the inhibitor molecule on the metal surface, providing a visual representation of the interaction and calculating the binding energy. These simulations help to understand the orientation of the adsorbed molecule and the stability of the protective film. nih.gov

The adsorption behavior of such inhibitors is often described by adsorption isotherms like Langmuir, Temkin, or Flory-Huggins, which relate the concentration of the inhibitor to its surface coverage. at.uasymbiosisonlinepublishing.com

| Aspect | Technique/Method | Information Obtained | Relevance to this compound |

| Experimental | Potentiodynamic Polarization (PDP) | Corrosion rate, inhibition type (anodic, cathodic, mixed) | Determines how the compound affects the electrochemical corrosion reactions. at.uascirp.org |

| Electrochemical Impedance Spectroscopy (EIS) | Charge transfer resistance, double-layer capacitance | Confirms the formation of an adsorbed protective film. scirp.orgnih.gov | |

| Gravimetric Analysis | Inhibition efficiency | Quantifies the effectiveness of the inhibitor. nih.gov | |

| Surface Analysis (SEM, AFM) | Surface morphology | Visualizes the protective layer and reduction in corrosion damage. at.uascirp.org | |

| Theoretical | Density Functional Theory (DFT) | EHOMO, ELUMO, Energy Gap (ΔE), Dipole Moment | Predicts the reactivity and adsorption centers of the molecule. nih.gov |

| Molecular Dynamics (MD) Simulations | Binding energy, Adsorption configuration | Simulates the interaction between the inhibitor and the metal surface. nih.gov | |

| Adsorption | Adsorption Isotherms (e.g., Langmuir) | Mechanism of adsorption | Describes how the inhibitor molecules arrange on the metal surface. at.uasymbiosisonlinepublishing.com |

Exploration as Chemical Scaffolds for Advanced Materials

The term "chemical scaffold" refers to a core molecular structure upon which various functional groups can be built to create a family of related compounds with diverse properties. This compound is an excellent candidate for such a scaffold due to its inherent bifunctionality and potential for further derivatization. The molecule contains a reactive primary aromatic amine, a secondary amine, and a carboxylic acid group, which can all participate in various chemical transformations.

The primary amino group on the phenyl ring is particularly significant as it allows for a wide range of functionalization reactions, such as acylation, sulfonylation, and diazotization, which can be used to link the molecule to other units or to introduce specific properties. This versatility opens up avenues for its use in the synthesis of advanced materials.

Polymer Chemistry: The structure of this compound makes it a potential monomer for the synthesis of novel polymers. The presence of both an amino group and a carboxylic acid group allows it to undergo polycondensation reactions to form polyamides. These polymers could exhibit unique properties due to the substituted phenyl ring integrated into the polymer backbone. For instance, new glycine-derived polymers have been shown to exhibit thermoresponsive properties in water. dntb.gov.ua By reacting the primary amino group or the carboxylic acid, this compound could be incorporated as a side chain or as part of the main chain in various polymer architectures, potentially leading to materials with applications in fields like drug delivery or smart coatings.

Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters coordinated to organic linker molecules. nih.gov The carboxylic acid group of this compound makes it a suitable candidate to act as an organic linker. The additional functional groups (amines, methyl) on the phenyl ring would project into the pores of the resulting MOF, offering sites for post-synthetic modification or for specific interactions with guest molecules. For example, MOFs have been synthesized using terephthalic acid (which contains two carboxylic acid groups) and metal ions like zinc. nih.gov The introduction of linkers with additional functionalities, such as the amino group in this compound, could lead to MOFs with enhanced catalytic activity, selective gas adsorption, or drug delivery capabilities. nih.govrsc.org

The exploration of this compound as a chemical scaffold is a promising area of research. Its structural features provide a platform for creating a diverse library of molecules and materials with tailored properties for a wide range of applications.

Role as Key Intermediates in Multi-Step Organic Synthesis

In the complex world of organic synthesis, intermediates are the crucial stepping stones that connect simple starting materials to complex target molecules. This compound and its close structural analogs are valuable intermediates due to the strategic placement of their functional groups, which allows for sequential and regioselective reactions. The presence of an aromatic amine, a secondary amine, and a carboxylic acid within the same molecule provides multiple reaction handles for building molecular complexity.

A prominent example of the importance of a structurally related compound is in the synthesis of the anticancer drug Imatinib. google.com The key intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, shares the core 5-amino-2-methylphenylamine structure. google.comnih.gov This intermediate is formed by the reduction of its nitro-precursor, N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. google.com The free amino group of this intermediate is then acylated with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride to yield the final drug, Imatinib. researchgate.net This multi-step synthesis highlights the critical role of the aminophenyl moiety as a nucleophilic site for the final coupling step.

The general utility of this compound as an intermediate extends to the synthesis of a wide range of heterocyclic compounds. open.ac.uk Heterocycles are a cornerstone of medicinal chemistry, and amino acids provide a versatile starting point for their construction. open.ac.uk The functional groups of this compound can be manipulated to form various ring systems. For example:

The glycine portion can be used to build rings containing nitrogen and oxygen.

The aromatic amine can be diazotized and converted into a variety of other functional groups or used in cyclization reactions.

The combination of the amino groups and the carboxylic acid allows for intramolecular cyclizations to form lactams or other bicyclic systems.

The synthesis of such complex molecules often involves protecting one or more functional groups while another is being reacted, followed by deprotection to allow for further transformations. The differential reactivity of the primary aromatic amine, the secondary aliphatic amine, and the carboxylic acid in this compound facilitates such selective manipulations.

| Intermediate | Reaction Type | Subsequent Reagent/Step | Final Product Class/Example | Significance |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | Acylation (Amide bond formation) | 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride | Tyrosine kinase inhibitor (Imatinib) | The amino group serves as the key nucleophilic site for the final fragment coupling in the synthesis of a major anticancer drug. google.comresearchgate.net |

| N-(2-Methyl-5-nitrophenyl)glycine | Reduction of nitro group | Catalytic hydrogenation (e.g., H2/Pd-C) | This compound | Creates the reactive primary amine necessary for subsequent coupling reactions. google.com |

| Amino acid derivatives | Cyclization reactions | Various electrophiles (e.g., aldehydes, ketones, anhydrides) | Heterocyclic compounds (e.g., pyrazoles, pyridazines) | Provides a versatile platform for the synthesis of diverse, biologically active heterocyclic systems. open.ac.uk |

Emerging Research Frontiers and Methodological Advancements in N 2 Methyl 5 Aminophenyl Glycine Chemistry

Innovations in Green and Sustainable Synthesis of N-Aryl Glycines

The chemical industry's shift towards green and sustainable practices has profound implications for the synthesis of N-aryl glycines. Traditional methods often rely on harsh reaction conditions, stoichiometric reagents, and environmentally detrimental solvents. The contemporary focus is on developing catalytic, atom-economical, and eco-friendly alternatives.

A promising avenue in this regard is the use of heterogeneous photocatalysis. For instance, a recent study demonstrated the synthesis of indole-decorated N-aryl glycine (B1666218) derivatives through a cross-dehydrogenative coupling reaction mediated by mesoporous graphitic carbon nitride (mpg-CN), a metal-free and recyclable photocatalyst. nih.govacs.org This method utilizes visible light as the energy source and atmospheric oxygen as the terminal oxidant, representing a significant leap towards a greener synthesis. nih.govacs.org The robustness of such systems is highlighted by their scalability to the gram scale and the ability to recycle the catalyst over multiple runs without a significant loss in efficiency. nih.govacs.org

Another innovative approach involves the one-pot synthesis of N-aryl glycines from readily available starting materials like 2-chloro-N-aryl acetamides. nih.gov This method employs a copper catalyst and potassium hydroxide (B78521) in a more environmentally benign solvent like acetonitrile, proceeding through a 1,4-diarylpiperazine-2,5-dione intermediate. nih.gov The high yields and tolerance of various functional groups make this a versatile and efficient strategy. nih.gov

The following table summarizes and compares different catalytic systems for the synthesis of N-aryl glycines, highlighting the trend towards more sustainable methodologies.

| Catalyst System | Substrates | Oxidant | Solvent | Key Advantages | Yield (%) | Reference |

| Mesoporous graphitic carbon nitride (mpg-CN) | N-aryl glycines, Indoles | O2 (air) | Green medium | Metal-free, recyclable catalyst, visible light | ≤81 | nih.gov |

| CuCl2·2H2O/KOH | 2-chloro-N-aryl acetamides | - | Acetonitrile | One-pot, high yields, good functional group tolerance | High | nih.gov |

| 3,6-dichloro-1,2,4,5-tetrazine/Zinc acetate (B1210297) | α-benzylthioglycine ester, electron-rich aromatics | Air | Dichloromethane | Mild conditions, broad substrate compatibility | up to 91 | rsc.orgresearchgate.net |

| Pd-NHC complex | Aryl esters/chlorides, Amines | - | - | Low catalyst loading, air-stable catalyst, good functional group tolerance | - | rsc.org |

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The discovery of novel molecules with desired biological activities or material properties is greatly accelerated by high-throughput screening (HTS) and combinatorial chemistry. youtube.com These techniques allow for the rapid synthesis and evaluation of large libraries of compounds, dramatically increasing the efficiency of the discovery process. nih.govimperial.ac.ukwikipedia.orgijpsonline.com

For N-aryl glycine derivatives, these methodologies hold immense potential. The core structure of N-(2-Methyl-5-aminophenyl)glycine offers multiple points for diversification. The aromatic ring can be further substituted, the amino group can be functionalized, and the glycine backbone can be modified.

A common strategy in combinatorial chemistry is the "split-and-pool" synthesis on a solid support, which can generate vast libraries of compounds. wikipedia.org For instance, a library of N-aryl glycine derivatives could be synthesized by reacting a diverse set of anilines with haloacetic acid derivatives on a resin support. Each unique combination of reactants would result in a distinct compound in the library.

Once a library is synthesized, HTS methods are employed to identify "hits" with the desired properties. youtube.comnih.gov For example, if the goal is to discover new glycine receptor modulators, a fluorescence-based assay can be used to screen the library for compounds that alter the receptor's activity. nih.govnih.gov The use of anion-sensitive yellow fluorescent proteins (YFPs) has been shown to be an effective method for primary screening of glycine receptor chloride channels. nih.gov

The table below illustrates a conceptual high-throughput screening workflow for identifying bioactive N-aryl glycine derivatives.

| Step | Description | Technology/Method | Throughput |

| Library Synthesis | Combinatorial synthesis of N-aryl glycine derivatives on solid support. | Split-and-pool synthesis | 10,000s of compounds |

| Primary Screening | Initial screen for biological activity against a specific target (e.g., glycine receptor). | Fluorescence-based assay (e.g., YFP) | 100,000s of compounds per day |

| Hit Confirmation | Confirmation of the activity of initial hits from the primary screen. | Automated electrophysiology | 100s of compounds per day |

| Dose-Response Analysis | Determination of the potency (e.g., EC50 or IC50) of confirmed hits. | Automated electrophysiology, Fluorescence assays | 10s-100s of compounds per day |

| Structure-Activity Relationship (SAR) Studies | Synthesis and testing of analogs of the most potent hits to understand the relationship between chemical structure and activity. | Parallel synthesis and activity assays | Varies |

Integration of Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid in-silico design and optimization of molecules with desired properties. arxiv.orgmdpi.comchemrxiv.org These computational tools can analyze vast datasets of chemical structures and their associated activities to identify patterns and build predictive models.

For the design of this compound derivatives, AI and ML can be applied in several ways:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or material properties of novel N-aryl glycine derivatives based on their chemical structure. arxiv.org These models can be trained on existing experimental data and then used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing.

De Novo Design: Generative AI models can design entirely new N-aryl glycine derivatives with optimized properties. These models learn the underlying rules of chemical structure and bonding from large chemical databases and can then generate novel molecules that are predicted to be active against a specific target or possess desired material characteristics.

Reaction Optimization: ML algorithms can be used to optimize the reaction conditions for the synthesis of N-aryl glycines, leading to higher yields and purity. By analyzing the outcomes of a series of experiments with varying parameters (e.g., catalyst, solvent, temperature), ML models can identify the optimal conditions for a given transformation.

The following table outlines the different types of machine learning models and their potential applications in the design of N-aryl glycine derivatives.

| Machine Learning Model | Application | Predicted Output |

| Random Forest | Predicting biological activity or material properties. | Classification (active/inactive) or Regression (potency value). nih.gov |

| Support Vector Machine (SVM) | Classification of compounds as active or inactive. | Binary classification. nih.gov |

| Deep Neural Networks (DNN) | Predicting complex structure-activity relationships. | Classification or Regression. |

| Generative Adversarial Networks (GANs) | Generating novel molecular structures with desired properties. | Novel chemical structures (SMILES strings or 2D/3D coordinates). arxiv.org |

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. youtube.comyoutube.comyoutube.com In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for achieving this. youtube.comyoutube.comyoutube.com

For the synthesis of this compound, in-situ FTIR spectroscopy can be used to track the consumption of reactants (e.g., the starting aniline (B41778) and haloacetic acid derivative) and the formation of the N-aryl glycine product by monitoring the characteristic vibrational bands of their functional groups. mdpi.com This allows for the precise determination of reaction endpoints, leading to improved process control and efficiency. mdpi.com

Raman spectroscopy offers complementary information and is particularly well-suited for monitoring reactions in aqueous media or those involving solid suspensions. youtube.compnnl.gov For example, in a heterogeneous catalytic synthesis of N-aryl glycines, Raman spectroscopy could be used to monitor changes on the catalyst surface in real-time. youtube.compnnl.gov

The table below highlights the advantages of using in-situ spectroscopic techniques for monitoring N-aryl glycine synthesis.

| Spectroscopic Technique | Information Obtained | Advantages |

| In-situ FTIR Spectroscopy | Real-time concentration profiles of reactants, products, and intermediates. Reaction kinetics and mechanism. | Non-invasive, provides detailed structural information, applicable to a wide range of reactions. mdpi.com |

| In-situ Raman Spectroscopy | Complementary vibrational information, particularly for symmetric bonds and aqueous systems. Monitoring of solid phases and catalyst surfaces. | Less interference from water, can be used with fiber optics for remote monitoring. youtube.compnnl.gov |

Expanding the Chemical Space for Materials Applications

N-aryl glycines and their derivatives are not only of interest for their potential biological activities but also as versatile building blocks for advanced materials. rsc.orgresearchgate.netanu.edu.au The incorporation of the N-aryl glycine motif into polymers can impart unique properties, such as altered conformational preferences, enhanced thermal stability, and photo-responsive behavior.

One area of active research is the use of N-aryl glycines as initiators for polymerization reactions. rsc.orgresearchgate.netanu.edu.au For example, N-(1-naphthyl)glycine and N-(1-pyrenyl)glycine have been shown to act as photoinitiators for free radical and cationic polymerizations under visible light. rsc.organu.edu.au This opens up possibilities for developing new photocurable materials for applications in coatings, adhesives, and 3D printing. researchgate.net

Furthermore, N-aryl glycines can be incorporated as monomers into polymer backbones to create novel materials. Oligomers of N-aryl glycines, also known as N-aryl peptoids, have been shown to adopt stable, well-defined secondary structures due to the steric and electronic effects of the aryl side chains. acs.org This property could be exploited to design new "foldamers" with applications in areas such as catalysis and molecular recognition.

The synthesis of polyamides containing unnatural amino acids, including N-aryl glycines, is another promising research direction. nih.gov These materials could exhibit unique mechanical and thermal properties, making them suitable for a range of high-performance applications.

The table below provides examples of how N-aryl glycines can be utilized in materials science.

| Application | N-Aryl Glycine Derivative | Resulting Material/Property | Potential Use |

| Photoinitiator | N-(1-naphthyl)glycine, N-(1-pyrenyl)glycine | Photopolymers | Coatings, adhesives, 3D printing rsc.organu.edu.au |

| Foldamer | Oligo(N-aryl glycines) | Stable helical structures | Catalysis, molecular recognition acs.org |

| Polymer Backbone | Poly(N-maleyl glycine-co-N-vinylpyrrolidone) | Copolymers with high thermal stability | Thermoset resins researchgate.net |

| Functional Monomer | N-aryl glycine vinyl esters | Functionalized gels | Drug delivery, biosensing nih.gov |

常见问题

Q. Key Considerations :

- pH control during synthesis to prevent side reactions.

- Use of inert atmospheres to minimize oxidation of the aromatic amine group.

How should researchers characterize the purity and structural integrity of this compound derivatives post-synthesis?

Basic Question

Characterization involves a combination of analytical techniques:

- Chromatography : HPLC or LC-MS for purity assessment, especially to detect unreacted starting materials or byproducts .

- Spectroscopy :

- Elemental Analysis : Validate molecular formula accuracy .

Q. Methodological Approach :

- Computational modeling : DFT calculations to predict electronic properties.

- In vitro assays : Compare bioactivity across substituent variants (e.g., IC₅₀ values in enzyme inhibition assays).

How can researchers address discrepancies in reported biological activities of this compound derivatives across different experimental models?

Advanced Question

Contradictions often arise from variations in experimental conditions:

- Solvent effects : Polar aprotic solvents (e.g., DMSO) may stabilize certain conformers, altering bioactivity .

- pH-dependent reactivity : The glycine moiety’s ionization state (pKa ~2.3) affects binding in physiological vs. non-physiological buffers .

Q. Resolution Strategies :

- Standardized protocols : Use harmonized buffers (e.g., PBS at pH 7.4) and cell lines.

- Orthogonal assays : Validate results using both fluorescence spectroscopy (e.g., binding affinity) and SPR (kinetic parameters) .

What advanced spectroscopic or chromatographic techniques are critical for elucidating the interaction mechanisms of this compound with biological targets?

Advanced Question

Mechanistic studies require multimodal approaches:

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., kon/koff rates) with proteins like serum albumin .

- Fluorescence Quenching : Monitor changes in tryptophan emission to map binding sites .

- X-ray Crystallography : Resolve 3D structures of target-ligand complexes (e.g., enzyme active sites) .

Q. Example Workflow :

SPR Screening : Identify high-affinity derivatives.

Crystallography : Determine binding mode.

MD Simulations : Predict dynamic interactions under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。